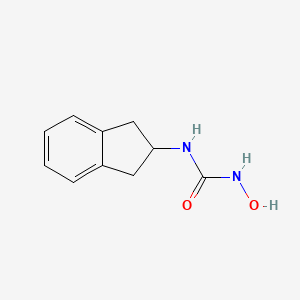
N-(2,3-Dihydro-1H-inden-2-yl)-N'-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-2-amine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using higher temperatures or pressures and employing continuous flow reactors.
Análisis De Reacciones Químicas
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and an acid or base catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea oxides, while reduction may produce N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea amines.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea can be compared with other similar compounds, such as:
N-(2,3-Dihydro-1H-inden-2-yl)-N’-1,3,4-thiadiazol-2-ylurea: This compound has similar structural features but contains a thiadiazole ring, which may confer different biological activities.
N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide: This compound also contains an indane moiety and is studied for its potential therapeutic applications.
The uniqueness of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea lies in its specific chemical structure and the resulting biological activities, which may differ from those of its analogs.
Propiedades
Número CAS |
919996-55-7 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyurea |
InChI |
InChI=1S/C10H12N2O2/c13-10(12-14)11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9,14H,5-6H2,(H2,11,12,13) |
Clave InChI |
UKCFTGKLIAJIPX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=CC=CC=C21)NC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



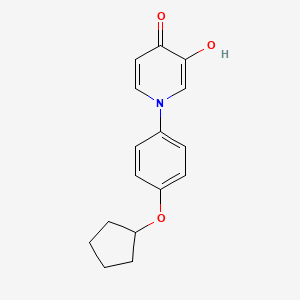
![1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene](/img/structure/B12631733.png)
![2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12631747.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)
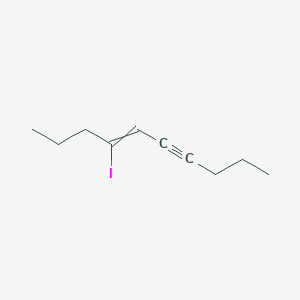
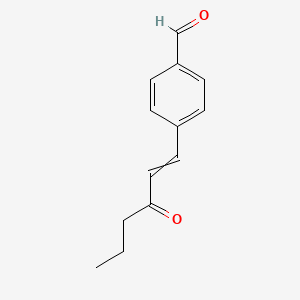

![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)

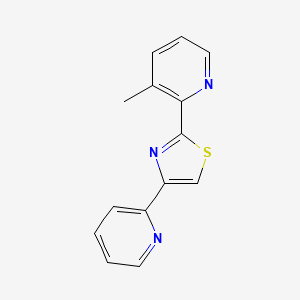
![9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631789.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
